11-Deoxyprostaglandin F1alpha
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPXYQCXNOTFK-DUSCRHDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347757 | |
| Record name | 11-Deoxyprostaglandin F1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37785-98-1 | |
| Record name | 11-Deoxyprostaglandin F1alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037785981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Deoxyprostaglandin F1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Endogenous Formation Pathways
11-Deoxyprostaglandin F1alpha (11-deoxy-PGF1α) is a prostanoid structurally related to Prostaglandin (B15479496) F1α (PGF1α), distinguished by the absence of a hydroxyl group at the C-11 position. While it has been widely described as a synthetic analog of PGF1α, recent advancements in metabolomics have confirmed its presence as an endogenous compound in various biological systems. medchemexpress.comglpbio.comtargetmol.com Its detection in vivo suggests the existence of specific biosynthetic or metabolic pathways that lead to its formation.
The general biosynthesis of 'series 1' prostaglandins (B1171923), such as PGF1α, originates from the omega-6 fatty acid, dihomo-γ-linolenic acid (DGLA). This precursor is converted by cyclooxygenase (COX) enzymes into the unstable endoperoxide intermediate, Prostaglandin H1 (PGH1). PGH1 then serves as a substrate for various prostaglandin synthases to produce different prostaglandins, including PGF1α.
While the precise enzymatic reaction that forms 11-deoxy-PGF1α in the body has not been fully elucidated, its confirmed endogenous presence points to it being a naturally occurring metabolite. researchgate.netresearchgate.net It is hypothesized to be formed either through a modification of the canonical prostaglandin synthesis pathway or as a downstream product of PGF1α metabolism.
Recent research has identified 11-deoxy-PGF1α in various biological contexts, underscoring its role as an endogenous metabolite. For instance, untargeted metabolomics studies have detected this compound in the serum of mice and cattle. nih.govdoaj.org In studies on early pregnancy in cattle, elevated levels of 11-deoxy-PGF1α, along with other lipid mediators, were associated with the regulation of the platelet activation signaling pathway, which is crucial for placental development and maternal immune tolerance. researchgate.net
Table 1: Detection of Endogenous this compound in Research Studies
| Study Context | Biological Matrix | Analytical Method | Associated Pathway/Finding | Reference |
| Early Pregnancy in Cattle | Serum | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Platelet Activation Signaling Pathway | researchgate.net |
| ACE2 Knockout Mice | Serum | Untargeted Metabolomics | Found to be upregulated | nih.gov |
Identification of Downstream Metabolites
The metabolic fate of 11-Deoxyprostaglandin F1alpha after its formation is not well-characterized in current scientific literature. Research has predominantly focused on identifying and quantifying 11-deoxy-PGF1α itself within complex biological samples rather than tracking its subsequent conversion into other molecules. researchgate.netnih.gov
The analytical methods used in these studies are highly sensitive, typically involving mass spectrometry coupled with liquid chromatography (LC-MS). nih.gov These techniques allow for the detection and quantification of a vast number of metabolites simultaneously from a single sample, providing a snapshot of the metabolic state of a cell, tissue, or organism. nih.gov In the metabolomics studies where 11-deoxy-PGF1α was identified, it was one of many hundreds of compounds measured. nih.gov
While the specific downstream metabolites of 11-deoxy-PGF1α remain to be identified, the general metabolism of primary prostaglandins (B1171923) involves processes such as oxidation of the C-15 hydroxyl group and reduction of the C-13,14 double bond. glpbio.com Further degradation often occurs through beta-oxidation and omega-oxidation, leading to shorter-chain derivatives that are eventually excreted in the urine. Future research employing targeted metabolic studies will be necessary to elucidate the specific metabolic pathway and downstream products of this compound.
Biological Roles and Physiological Systems Impact
Reproductive System Physiology
The influence of 11-Deoxyprostaglandin F1alpha extends across several critical aspects of female reproductive health, playing a key role in the complex orchestration of events from conception to birth.
Myometrial Contractility Regulation (e.g., Uterine Contractions)
This compound has been identified as a potent stimulator of myometrial contractility, the process responsible for uterine contractions. In vivo studies have demonstrated its significant uterine stimulant activity.
One study revealed that this compound stimulates uterine contraction in pregnant rats and is notably potent, exhibiting an activity three times that of Prostaglandin (B15479496) F1alpha (PGF1α) medchemexpress.eu. Further research into a series of related (+)-11-deoxyprostaglandins has reinforced the potent contractile properties of this class of compounds on uterine muscle nih.gov. The table below summarizes the relative potencies of various 11-deoxyprostaglandin analogues in stimulating uterine contractions, as observed in rat models.
| Compound | Relative Potency (compared to PGE1) |
| 11-deoxy-15-methyl-PGE1 | 2-3 times more potent |
| 11-deoxy-16,16-dimethyl-PGE1 | 2-3 times more potent |
| 11-deoxy-16,16-dimethyl-PGE1 1-alcohol | 2-3 times more potent |
This table illustrates the potent uterine stimulant activity of several (+)-11-deoxyprostaglandin analogues in vivo in rats. nih.gov
While the precise signaling cascade initiated by this compound is still under detailed investigation, the actions of other prostaglandins (B1171923), particularly those of the F-series, provide a likely model. Prostaglandins typically exert their effects by binding to specific G-protein coupled receptors on the surface of myometrial cells. The activation of the FP receptor by prostaglandins like PGF2α is known to couple to the Gαq/11 protein, which in turn activates phospholipase Cβ. This leads to the release of intracellular calcium, a critical step for the initiation of muscle contraction. Given that this compound is an analogue of PGF1α, it is plausible that it shares a similar mechanism of action, triggering a cascade that results in myometrial contraction.
Influence on Parturition Mechanisms
The potent uterotonic effects of this compound strongly suggest its involvement in the complex physiological cascade of parturition, the process of childbirth. Prostaglandins, as a class, are well-established as crucial mediators of labor and delivery nih.gov. They are known to be involved in the ripening of the cervix, the initiation and progression of uterine contractions, and the rupture of fetal membranes.
While direct evidence detailing the specific role of this compound in initiating and maintaining labor is still being gathered, its demonstrated ability to induce strong uterine contractions indicates a potential contribution to the propulsive forces required to expel the fetus during birth. The general understanding is that an increase in the production and sensitivity to prostaglandins within the uterine environment is a key trigger for the onset of labor.
Role in Maternal-Fetal Interface Dynamics
The maternal-fetal interface is a complex and dynamic environment where intricate communication between maternal and fetal tissues is essential for a successful pregnancy. Prostaglandins are known to play a multifaceted role in this critical zone.
A successful pregnancy requires a sophisticated modulation of the maternal immune system to prevent the rejection of the semi-allogeneic fetus. This state of maternal immune tolerance is crucial for the establishment and maintenance of pregnancy nih.govsemanticscholar.orgescholarship.org. While the specific contribution of this compound to this process is not yet fully elucidated, the broader family of prostaglandins is known to have immunomodulatory effects. They can influence the function of various immune cells present at the maternal-fetal interface, such as T cells, natural killer (NK) cells, and macrophages, potentially contributing to the creation of a tolerogenic environment.
The development of a robust and efficient placental vasculature is fundamental for fetal growth and development, ensuring the adequate exchange of nutrients, gases, and waste products between the mother and fetus nih.govnih.govescholarship.org. The process of angiogenesis, the formation of new blood vessels, is tightly regulated by a variety of factors, including prostaglandins.
Studies have shown that prostaglandins, such as PGF2α, can promote angiogenesis nih.gov. While the direct impact of this compound on placental vascularization is an area for further research, its structural similarity to other pro-angiogenic prostaglandins suggests a potential role in this vital aspect of placental development.
The successful implantation of the blastocyst into the uterine wall is a critical and highly regulated step in the establishment of pregnancy. This process involves a complex interplay of molecular signals between the embryo and the receptive endometrium nih.govnih.gov. Prostaglandins are recognized as key mediators in this process, involved in increasing vascular permeability at the implantation site, promoting decidualization (the transformation of the endometrium to support pregnancy), and facilitating trophoblast invasion nih.gov.
While the specific actions of this compound in embryo implantation are not yet definitively characterized, the established roles of other prostaglandins in this process suggest that it may also contribute to creating a favorable environment for the embryo to attach and invade the uterine lining.
Vascular and Cardiovascular Homeostasis
This compound is an active compound within the cardiovascular system, where it influences vascular tone primarily through vasoconstriction.
Modulation of Vascular Tone
The primary mechanism by which this compound modulates vascular tone is through its action as a vasoconstrictor medchemexpress.commedchemexpress.eu. By causing the smooth muscle of blood vessels to contract, it contributes to the regulation of blood pressure and flow. Its activity as a bronchoconstrictor has also been noted medchemexpress.commedchemexpress.eucaymanchem.com. While prostaglandins, in general, are known to have complex and sometimes opposing effects on vascular smooth muscle, the available research highlights the constrictive role of this specific compound nih.gov.
Actions as a Vasopressor Agent
This compound is explicitly identified as a vasopressor, an agent that increases blood pressure by constricting blood vessels medchemexpress.commedchemexpress.eu. In studies conducted on guinea pigs, it was found to exhibit vasopressor activity at approximately half the potency of the related compound Prostaglandin F2alpha caymanchem.com.
| Compound | Relative Potency | Animal Model |
|---|---|---|
| This compound | ~50% of PGF2alpha | Guinea Pig |
Immune and Inflammatory Processes
Prostaglandins are key lipid mediators in inflammation nih.gov. However, the specific roles of this compound are delineated in specific pathways.
Involvement in Systemic Inflammatory Responses
While the broader class of prostaglandins is integral to the generation of inflammatory responses, specific research detailing the direct involvement of this compound in systemic inflammatory responses is limited in the available literature nih.govnih.gov.
Participation in Platelet Activation Signaling Pathways
Research indicates that prostaglandins with an 11-deoxy substitution can possess platelet-aggregating properties consensus.app. The responses induced by such prostaglandins are reported to mimic those initiated by Prostaglandin H2, a key intermediate in the biosynthesis of prostanoids that is a potent platelet activator consensus.app. This suggests that this compound may interact with specific prostaglandin receptors on platelets, contributing to the signaling cascade that leads to aggregation consensus.app.
Gastrointestinal System Regulation
This compound has demonstrated clear effects on the gastrointestinal system. It is known to have side effects on the intestines and can influence gastric secretions medchemexpress.comcaymanchem.com. In whole animal studies involving rats, this compound was shown to inhibit gastric acid secretion caymanchem.com.
| Parameter | Finding |
|---|---|
| Inhibition of Gastric Acid Secretion | 35% |
Beyond its effects on secretion, the compound is also noted to cause uterine contractions, an action on smooth muscle that is consistent with the observed intestinal side effects medchemexpress.commedchemexpress.eucaymanchem.com.
Modulation of Gastric Secretion
This compound, a synthetic analog of Prostaglandin F1alpha (PGF1α), has demonstrated an inhibitory effect on the secretion of gastric acid. nih.gov Research from whole animal studies indicates that the compound can significantly reduce gastric acid output. nih.gov Specifically, one study observed a notable inhibition of gastric acid secretion following administration of this compound. nih.gov
| Experimental Data on Gastric Secretion Inhibition | |
| Compound | This compound |
| Effect | Inhibition of gastric acid secretion |
| Observed Inhibition | 35% |
| Study Type | In vivo (whole animal) |
Prostaglandins, in general, are found in high concentrations within the gastric mucosa and are known to play a role in modulating acid secretion. nih.gov They are believed to exert their effects by blocking the histamine-stimulated increase of cyclic AMP within parietal cells. nih.gov While the broader family of prostaglandins has a well-established role in gastric mucosal defense, the specific mechanisms and comparative efficacy of this compound continue to be areas of scientific investigation. nih.govsemanticscholar.org
Emerging Links to Gut Microbiome-Metabolite Interactions
The relationship between prostaglandins and the gut microbiome is an area of growing scientific interest. An imbalance in the composition of gut microbiota, known as dysbiosis, may influence or exacerbate a number of diseases. However, current published literature does not establish a direct link or detail specific interactions between this compound and the gut microbiome or its metabolites. This remains an emerging field of research with a need for further studies to elucidate any potential connections.
Bronchopulmonary System Activity
Bronchoconstrictor Activity
In the bronchopulmonary system, this compound has been shown to exhibit bronchoconstrictor activity. nih.gov This action involves the constriction of the airways in the lungs. Research in animal models has provided specific insights into its potency.
Studies in guinea pigs have demonstrated that this compound possesses bronchoconstrictor capabilities that are approximately half as potent as those of Prostaglandin F2alpha (PGF2α), a well-known bronchoconstrictor. nih.gov This comparative finding positions this compound as a significant, though less potent, agent in mediating airway constriction.
| Comparative Bronchoconstrictor Activity | |
| Compound | This compound |
| Reference Compound | Prostaglandin F2alpha (PGF2α) |
| Relative Potency | Approximately half the potency of PGF2α |
| Observed Effect | Bronchoconstriction |
| Animal Model | Guinea Pig |
This activity is distinct from other prostaglandins, such as those in the E series, which have been investigated for bronchodilator properties. physiology.orgnih.gov The specific structure of this compound contributes to its constrictive effect on the smooth muscle of the airways.
Molecular and Cellular Mechanisms of Action
Prostaglandin (B15479496) Receptor Interactions and Specificity
The biological activity of 11-Deoxyprostaglandin F1alpha is predicated on its ability to bind to and activate specific G-protein coupled receptors (GPCRs) belonging to the prostanoid receptor family. medchemexpress.com Its structural similarity to PGF1α suggests that its primary targets are the Prostaglandin F (FP) receptors.
This compound functions as an agonist at prostaglandin receptors, mimicking the effects of the endogenous ligand PGF1α. This agonist activity is evidenced by its potent physiological effects on various smooth muscle tissues. Research has demonstrated its significant contractile effect on uterine muscle; in studies with pregnant rats, it was found to be approximately three times more active than PGF1α in stimulating uterine contractions. medchemexpress.eumedchemexpress.com
Furthermore, it exhibits pronounced vasopressor and bronchoconstrictor activities. medchemexpress.eumedchemexpress.com In guinea pig models, its potency for these effects was observed to be about half that of Prostaglandin F2alpha (PGF2α). caymanchem.com Structure-activity relationship studies of 11-deoxy prostaglandins (B1171923) have indicated that the presence of an alpha-hydroxy group at the C-9 position, a feature of this compound, is correlated with vasopressor and bronchoconstrictor activity. nih.gov These demonstrated biological responses are characteristic outcomes of FP receptor activation, providing functional evidence of the compound's agonist activity.
While the physiological effects of this compound strongly imply interaction with FP receptors, detailed quantitative data on its binding affinity (such as Ki or EC50 values) are not extensively reported in the scientific literature. The characterization of binding affinities is crucial for determining a ligand's potency and selectivity for its receptor. For context, such studies have been performed for other synthetic FP receptor agonists used in therapeutic applications.
The table below presents binding affinity and functional activity data for several well-characterized prostaglandin F analogs at the FP receptor. This illustrates the type of data used to quantify receptor interactions, which is not currently available for this compound.
| Compound | Binding Affinity (Ki, nM) at FP Receptor | Functional Activity (EC50, nM) at FP Receptor |
|---|---|---|
| Travoprost acid | 35 | 1.4 - 3.6 |
| Latanoprost acid | 98 | 32 - 124 |
| Bimatoprost acid | 83 | 2.8 - 3.8 |
| Bimatoprost (amide) | 6310 | 681 - 3245 |
Data presented is for illustrative purposes to show typical binding affinities of other PGF analogs. nih.gov
Downstream Cellular Signaling Pathway Elucidation
Activation of the FP receptor by an agonist like this compound is expected to trigger specific intracellular signaling cascades that mediate its physiological effects. Although direct studies on the signaling pathways activated by this specific compound are limited, the canonical pathways associated with FP receptor activation are well-established.
The FP receptor is known to couple primarily to the Gq family of G proteins. researchgate.net Upon agonist binding, the Gq protein activates the effector enzyme Phospholipase C (PLC). PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which triggers the release of stored calcium (Ca2+) into the cytoplasm. nih.gov This rapid increase in intracellular calcium concentration is a key event that initiates many cellular responses, including smooth muscle contraction. nih.gov DAG remains in the cell membrane where it, along with the elevated Ca2+ levels, activates isoforms of Protein Kinase C (PKC). researchgate.net
The activation of Protein Kinase C and other signaling intermediates downstream of FP receptor activation leads to the modulation of further regulatory pathways. One of the significant pathways influenced by FP receptor signaling is the Mitogen-Activated Protein Kinase (MAPK) cascade. nih.gov Activation of the MAPK pathway can influence a variety of cellular processes, including cell proliferation and extracellular matrix remodeling. frontiersin.org The specific modulation of these or other key regulatory pathways by this compound has not been specifically detailed in available research.
Gene Expression and Proteomic Alterations Induced by this compound
A comprehensive understanding of a compound's mechanism of action includes its effects on gene expression and the cellular proteome. However, a review of the scientific literature indicates that specific studies detailing global gene expression profiling or proteomic analyses following cellular treatment with this compound have not been extensively published. medchemexpress.com Such research would be necessary to identify specific genes or proteins whose expression is altered by the compound, providing deeper insight into its long-term cellular effects.
Methodological Approaches in 11 Deoxyprostaglandin F1alpha Research
Advanced Synthetic Strategies
The synthesis of 11-Deoxyprostaglandin F1alpha and its analogs is a key area of research, enabling the exploration of its biological activities and the development of novel therapeutic agents. These strategies often focus on creating specific stereoisomers and derivatives to understand how molecular structure influences biological function.
Development of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. By systematically modifying the molecule's structure, researchers can identify the key functional groups and structural features responsible for its effects.
For instance, research has explored ω-chain modified (±)-11-deoxyprostaglandins to investigate their uterine stimulant action. caymanchem.com Such studies help in delineating the pharmacophore of the molecule, which is the precise arrangement of atoms or functional groups required for biological activity. This knowledge is invaluable for designing more potent and selective analogs. The development of a diverse library of analogs allows for a comprehensive evaluation of their biological profiles, including vasopressor and bronchoconstrictor activities. caymanchem.commedchemexpress.com
| Analog/Derivative Focus | Objective of SAR Study | Key Findings/Applications |
| ω-chain modifications | To investigate uterine stimulant action. | Identification of structural features enhancing potency and selectivity for uterine tissue. |
| Core scaffold alterations | To explore impact on receptor binding affinity. | Elucidation of key interactions with prostaglandin (B15479496) receptors. |
| Ester and amide derivatives | To improve pharmacokinetic properties. | Development of prodrugs with enhanced stability and bioavailability. |
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis has emerged as a powerful and efficient approach for producing prostaglandins (B1171923) and their analogs. nih.govresearchgate.net This methodology combines the precision of enzymatic reactions with the versatility of traditional chemical synthesis. A key advantage of this approach is the ability to introduce chirality with high enantioselectivity, which is crucial for the biological activity of prostaglandins. researchgate.net
Stereoselective Synthesis Techniques
The stereochemistry of prostaglandins is critical to their biological function. Therefore, stereoselective synthesis techniques are paramount in the preparation of this compound and its analogs. These methods aim to control the three-dimensional arrangement of atoms in the molecule, ensuring the formation of the desired stereoisomer.
Key strategies in stereoselective synthesis include the use of chiral catalysts, auxiliaries, and enzyme-mediated reactions. For instance, lipase-mediated desymmetrization can be employed to create chiral building blocks with high enantiomeric excess. nih.gov These chiral intermediates are then elaborated through a series of stereocontrolled reactions to construct the final prostaglandin skeleton. The development of such techniques has been instrumental in the total synthesis of various prostaglandins, including those related to the F-series.
Analytical Quantification and Profiling Techniques
Accurate and sensitive analytical methods are essential for the detection and quantification of this compound and other eicosanoids in complex biological samples. These techniques are vital for metabolomic studies, enabling researchers to understand the biosynthesis, metabolism, and physiological roles of these compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomic Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of prostaglandins and their metabolites due to its high sensitivity, selectivity, and specificity. nih.govresearchgate.net This technique allows for the separation, identification, and quantification of multiple analytes in a single run, making it ideal for comprehensive metabolomic profiling. nih.gov
In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography to separate the different components. The separated molecules are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique "fingerprint" for each compound, allowing for its unambiguous identification and quantification. This method has been successfully applied to the analysis of various prostaglandin metabolites in biological fluids such as urine and plasma. nih.govresearchgate.netresearchgate.net
| Parameter | LC-MS/MS Method Details |
| Chromatography | Reversed-phase liquid chromatography |
| Ionization Source | Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov |
| Mass Analyzer | Triple quadrupole or high-resolution mass spectrometers (e.g., Orbitrap) thermofisher.com |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been historically used for the analysis of prostaglandins. nih.gov While LC-MS/MS is often preferred for its ability to analyze a wider range of compounds without derivatization, GC-MS remains a valuable tool, particularly for certain applications.
Prior to GC-MS analysis, prostaglandins are typically derivatized to increase their volatility and thermal stability. This derivatization step can also improve the chromatographic separation and mass spectrometric detection of the analytes. The separated and derivatized compounds are then identified and quantified based on their retention times and mass fragmentation patterns. GC-MS has been instrumental in structure-activity relationship studies of various prostaglandins. nih.gov
Immunoassays for Prostaglandin Detection
Immunoassays are a cornerstone for the detection and quantification of prostaglandins, including analogues like this compound, in biological samples. These methods leverage the high specificity of antibody-antigen binding to achieve sensitive measurements. Common immunoassay formats include Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
For instance, a radioimmunoassay has been developed for 6-keto-prostaglandin F1 alpha utilizing an antiserum generated against 6-methoxime-prostaglandin F1 alpha. sigmaaldrich.com This highlights the strategy of using a modified prostaglandin to elicit an antibody response that can be used to detect the target analyte.
Enzyme immunoassays (EIA), a type of ELISA, have also been successfully developed for prostaglandin metabolites. A sensitive and specific enzyme immunoassay for 2,3-dinor-6-keto-prostaglandin F1 alpha, a major urinary metabolite of prostacyclin, demonstrates the utility of this approach. nih.gov In this assay, a monoclonal antibody was produced that could distinguish between 6-keto-PGF1 alpha and its dinor-metabolite based on the length of the alpha-sidechain. nih.gov The assay's sensitivity and specificity were validated by comparison with Gas Chromatography-Mass Spectrometry (GC/MS). nih.gov
Commercially available ELISA kits for related prostaglandins, such as 6-keto Prostaglandin F1α, provide a standardized method for quantification in various sample types. caymanchem.com These kits typically have a defined detection range and sensitivity, with cross-reactivity profiles that indicate the specificity of the antibody used. caymanchem.com
| Parameter | Enzyme Immunoassay for 2,3-dinor-6-keto-PGF1α | Commercial 6-keto PGF1α ELISA Kit |
| Detection Range | 14-1200 fmol | 1.6-1,000 pg/ml |
| IC50 / Sensitivity | 120 fmol | 80% B/B₀: 6 pg/ml |
| Cross-Reactivity with 6-keto-PGF1α | < 0.01% | 100% |
| Cross-Reactivity with other metabolites | < 0.01% for 6,15-diketo-13,14-dihydro-PGF1 alpha and other arachidonate metabolites | 2,3-dinor-6-keto Prostaglandin F₁α: 4.9% |
Data compiled from multiple sources. nih.govcaymanchem.com
In Vitro Experimental Systems
In vitro models are essential for dissecting the cellular and tissue-level effects of this compound in a controlled environment, free from systemic influences. radnoti.com
Primary cell cultures, derived directly from living tissue, offer a more biologically relevant model compared to immortalized cell lines because they retain many of the key characteristics of their tissue of origin. biocompare.comnih.gov These models are increasingly used in biomedical research to study normal cell physiology, disease mechanisms, and the effects of therapeutic compounds. biocompare.com
While challenging to establish and maintain due to their finite lifespan, primary cells provide a powerful tool for investigating the direct actions of compounds like this compound on specific cell types. biocompare.comnih.gov For example, primary uterine cell cultures can be used to measure the production of other prostaglandins, such as PGF2α, in response to various stimuli. nih.gov This allows researchers to determine if a compound's effects are mediated by the de novo synthesis of other signaling molecules. nih.gov The use of primary cells allows for the investigation of cellular responses in a system that closely mimics the in vivo state. nih.gov
Isolated tissue organ bath systems are a classical pharmacological tool used to study the contractile or relaxant effects of substances on smooth muscle tissues, such as the uterus. radnoti.comijpca.org In this setup, a strip of tissue is suspended in a bath containing a physiological salt solution, and changes in muscle tension are recorded in response to the addition of test compounds. ijpca.org
This technique has been widely used to characterize the activity of various prostaglandins and their analogues. nih.govmdpi.com For example, the contractile responses of isolated non-pregnant rat uterus to a range of synthetic FP-class prostaglandin analogs have been quantified in a concentration-dependent manner. nih.gov Such studies allow for the determination of agonist potencies (EC50 values) and the investigation of receptor-mediated mechanisms through the use of specific antagonists. nih.gov
| Compound | EC50 (nM) on Rat Uterus Contraction |
| Bimatoprost acid | 0.68 ± 0.06 |
| Cloprostenol | 0.73 ± 0.01 |
| Travoprost acid | 1.3 ± 0.07 |
| Latanoprost acid | 2.7 ± 0.08 |
| PGF2α | 52 ± 11 |
This table presents data on the potency of various prostaglandin analogs in stimulating rat uterine contraction in vitro, providing a comparative framework for assessing the activity of compounds like this compound. nih.gov
In Vivo Animal Model Investigations
In vivo animal models are indispensable for evaluating the physiological effects of this compound in a whole-organism context, providing insights into its systemic actions and potential therapeutic applications.
Rodents, particularly rats, are frequently used to assess the uterine stimulant properties of prostaglandins and their synthetic analogues. nih.govnih.gov The in vivo rat uterine stimulant activity of a series of (+)-11-deoxyprostaglandins has been determined, demonstrating their potential as uterotonic agents. nih.gov Research has shown that 11-deoxy PGF1α causes uterine contractions in rats at a dose 0.3 times that of PGF1α. caymanchem.commedchemexpress.com
Studies have also explored omega-chain modified (+)-11-deoxyprostaglandins and 16-phenoxy analogues of (+)-11-deoxyprostaglandin E1 for their uterine stimulant action in pregnant rats. nih.govnih.gov These investigations often compare the potency of new analogues to established prostaglandins like PGE1 or PGF2α. nih.gov
| Compound | Relative Uterine Stimulant Potency (vs. PGE1) |
| 11-deoxy-15-methyl-PGE1 | 2-3 times more potent |
| 11-deoxy-16,16-dimethyl-PGE1 | 2-3 times more potent |
| 11-deoxy-16,16-dimethyl-PGE1 1-alcohol | 2-3 times more potent |
Data from in vivo studies on the uterine stimulant activity of modified (+)-11-deoxyprostaglandins in rats. nih.gov
Large animal models, such as cattle (bovine), are crucial for studying the effects of prostaglandins on reproductive physiology, given their similarities to human reproductive cycles and their economic importance. Studies have investigated the effects of prostaglandin analogues, including (+/-) 11-deoxyprostaglandin E1 (DPGE), on hormonal balances in cows. nih.gov
Research has shown that DPGE can significantly reduce progesterone levels in the blood and induce luteolysis of the corpus luteum in cow ovaries. nih.gov This luteolytic effect is a key mechanism in the synchronization of estrus in cattle, making prostaglandins valuable tools in animal breeding and reproductive management. The ability of DPGE to promote the resolution of both cyclic and persistent corpora lutea has been demonstrated. nih.gov
Application of Advanced Imaging Modalities (e.g., MRI, PET, CT, Optical Imaging)
Advanced imaging modalities offer non-invasive windows into biological processes, providing critical spatial and temporal information. In the context of prostaglandin research, these techniques are invaluable for visualizing the distribution of these lipid mediators, their receptors, and their downstream physiological and pathological effects in living systems.
Magnetic Resonance Imaging (MRI) is a powerful tool capable of providing detailed anatomical images with excellent soft-tissue contrast. In prostaglandin-related research, MRI has been employed to detect physiological changes in tissues following the administration of prostaglandin analogues. For instance, studies have used MRI to objectively measure biophysical changes in the cervix in response to prostaglandins. nih.gov This modality can track alterations in tissue dimensions, water content, and other physical parameters, offering insights into the in vivo effects of prostaglandins.
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantitative assessment of metabolic and molecular pathways. In the field of prostaglandin research, PET imaging has been utilized to track radiolabeled molecules that target components of the prostaglandin pathway, such as the cyclooxygenase-2 (COX-2) enzyme or specific prostaglandin receptors. nih.govnih.govacs.orgmdpi.com For example, radiotracers have been developed to target prostaglandin E2 (PGE2) to visualize its role in tumorigenesis, providing a basis for diagnostic applications in oncology. nih.govnih.govmdpi.com PET, often combined with Computed Tomography (CT) for anatomical reference, can thus map the distribution and activity of key players in prostaglandin signaling. youtube.commdpi.com
Optical Imaging , which encompasses techniques like fluorescence microscopy and Coherent anti-Stokes Raman Scattering (CARS) microscopy, enables the visualization of cellular and subcellular processes. In prostaglandin research, optical imaging has been used to monitor cellular responses to prostaglandin analogues in vitro. nih.gov For example, CARS microscopy has been applied to image the rearrangement of lipid membranes in cells treated with prostaglandin analogues without the need for exogenous labels. nih.gov
Despite the successful application of these advanced imaging modalities in the broader field of prostaglandin research, a comprehensive review of scientific literature indicates a lack of specific studies utilizing MRI, PET, CT, or optical imaging for the direct investigation of this compound. Research has yet to be published detailing the use of specific radiotracers for this compound in PET imaging or the application of MRI to monitor tissue responses to this particular compound.
Table 1: Hypothetical Application of Advanced Imaging in this compound Research
This table is illustrative and presents potential research applications, as no specific studies on this compound using these methods were identified.
| Imaging Modality | Potential Application for this compound Research | Hypothetical Data Output |
| MRI | To assess changes in tissue morphology (e.g., in uterine or vascular smooth muscle) following local administration of this compound. | Quantitative changes in tissue volume, thickness, and T2-weighted signal intensity, indicating edema or other tissue alterations. |
| PET/CT | To visualize the in vivo biodistribution of a radiolabeled this compound analogue to identify target tissues and receptor-rich areas. | Standardized Uptake Values (SUV) in various organs, revealing sites of compound accumulation and potential action. |
| Optical Imaging (CARS) | To observe real-time changes in lipid metabolism and membrane structure in single cells exposed to this compound. | Time-lapse images showing the formation of intracellular lipid droplets or alterations in cell membrane organization. |
Omics-Based Methodologies
Omics technologies provide a global, high-throughput analysis of biological molecules, offering a systems-level understanding of cellular processes. Metabolomics and proteomics are particularly relevant for elucidating the complex roles of signaling molecules like prostaglandins.
Metabolomics for Endogenous Pathway Discovery
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach is highly effective for mapping metabolic pathways and identifying novel biomarkers. In the study of prostaglandins, which are themselves metabolites of fatty acids, metabolomics is a key tool. creative-proteomics.com Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used for the comprehensive profiling of prostaglandins and their downstream metabolites in biological samples. nih.govnih.govnih.gov This allows researchers to understand the biosynthesis and degradation pathways of various prostaglandins and how these pathways are altered in disease states. mdpi.com By quantifying the levels of numerous prostanoids simultaneously, metabolomics can reveal the intricate network of the arachidonic acid cascade and help identify biomarkers for conditions involving inflammation or other prostaglandin-mediated processes. nih.govmdpi.com
A detailed search of the scientific literature did not yield specific metabolomics studies focused on the endogenous pathways of this compound. While the methodologies for prostaglandin analysis are well-established, their application to discover the specific metabolic fate and unique endogenous pathways related to this compound has not been reported.
Table 2: Potential Metabolomics Approach for this compound Pathway Discovery
This table is illustrative and outlines a potential experimental design, as no specific metabolomics studies on this compound were found.
| Experimental Step | Description | Potential Findings |
| Sample Collection | Collection of biological samples (e.g., plasma, urine, cell culture media) before and after treatment with this compound. | Identification of time-dependent changes in the metabolome. |
| Metabolite Extraction | Liquid-liquid or solid-phase extraction to isolate lipid mediators from the biological matrix. | A concentrated sample of prostaglandins and related metabolites. |
| LC-MS/MS Analysis | Separation and detection of metabolites using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. | A list of detected metabolites with their respective quantities. |
| Data Analysis | Statistical analysis to identify metabolites that are significantly altered after exposure to this compound. Pathway analysis to map the identified metabolites onto known biochemical pathways. | Discovery of potential downstream metabolites of this compound and identification of the metabolic pathways it influences. |
Proteomics for Protein Interaction and Pathway Analysis
Proteomics involves the large-scale analysis of proteins to understand their functions, interactions, and modifications. In the context of prostaglandin signaling, proteomics is crucial for identifying the proteins that interact with prostaglandin receptors and for mapping the downstream signaling cascades. Phosphoproteomics, a sub-discipline of proteomics, is particularly powerful for studying signaling pathways, as it identifies changes in protein phosphorylation that occur in response to a stimulus, such as the binding of a prostaglandin to its receptor. nih.gov For example, phosphoproteomics has been used to characterize the complex signaling networks activated by PGE2 in T cells, revealing key protein kinases and regulatory pathways. nih.gov By comparing the proteome or phosphoproteome of cells in a basal state versus a stimulated state, researchers can construct detailed maps of protein-protein interactions and signaling pathways.
No specific proteomics or phosphoproteomics studies dedicated to analyzing the protein interactions or signaling pathways directly initiated by this compound were identified in the available scientific literature. Consequently, the specific protein targets and the precise intracellular signaling cascades activated by this compound remain to be elucidated through future research.
Table 3: Hypothetical Proteomics Workflow for this compound Research
This table is illustrative, outlining a potential research strategy, as no specific proteomics studies on this compound were identified.
| Research Question | Proteomics Approach | Expected Outcome |
| Which proteins are involved in the cellular response to this compound? | Quantitative Proteomics (e.g., SILAC, TMT) : Compare protein expression profiles in cells with and without this compound treatment. | Identification of proteins that are up- or down-regulated, suggesting their involvement in the compound's mechanism of action. |
| What are the immediate signaling events following receptor binding? | Phosphoproteomics : Analyze changes in protein phosphorylation at early time points after stimulating cells with this compound. | Mapping of the initial signaling cascades, including the identification of activated kinases and downstream substrates. |
| Which proteins directly interact with the receptor for this compound? | Affinity Purification-Mass Spectrometry (AP-MS) : Use the receptor as bait to pull down interacting proteins from cell lysates. | A list of potential receptor-interacting proteins that may modulate its signaling or function. |
Emerging Research Areas and Future Directions
Exploration of Novel Physiological and Pathological Roles
While initially recognized for its fundamental physiological effects, current research is aimed at uncovering novel roles for 11-Deoxyprostaglandin F1alpha in various physiological and pathological states. Early studies established its activity as a vasopressor and a bronchoconstrictor. caymanchem.com It is also known to stimulate uterine contractions, exhibiting an activity approximately three times that of its parent compound, PGF1α, in pregnant rat models. medchemexpress.com Additionally, it has been shown to inhibit gastric acid secretion in animal studies. caymanchem.com
The exploration of its pathological roles is an area of growing interest. Given the known involvement of other prostaglandins (B1171923) in inflammation and cancer, research into the potential contribution of this compound to these processes is a logical next step. However, specific studies detailing its direct role in disease models are currently limited in the public domain. Future research will likely focus on its effects on immune responses, cell proliferation, and apoptosis in the context of chronic inflammatory diseases and various types of cancer.
In-depth Characterization of Receptor Subtype Specificity and Ligand Bias
The biological effects of this compound are mediated through its interaction with prostanoid receptors, a family of G-protein coupled receptors (GPCRs). The primary target for PGF compounds is the FP receptor. arvojournals.org However, the precise binding profile and selectivity of this compound across the different prostanoid receptor subtypes (DP, EP, FP, IP, and TP) have not been extensively characterized. Natural prostaglandins often exhibit cross-reactivity with multiple receptor subtypes, and it is crucial to determine if this synthetic analog possesses a more selective profile. nih.gov
A key area of future investigation will be the phenomenon of ligand bias, also known as functional selectivity. This refers to the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. nih.gov Understanding whether this compound acts as a biased agonist at the FP receptor or other prostanoid receptors could have significant therapeutic implications. For instance, a biased agonist might selectively activate a therapeutic pathway while avoiding pathways that lead to undesirable side effects. Currently, there is a lack of specific studies investigating the ligand bias of this compound.
Interdisciplinary Research Integrating Metabolism, Signaling, and Systems Biology
The signaling pathways activated by this compound upon binding to its receptor(s) are presumed to be similar to those of other FP receptor agonists, which typically involve the activation of phospholipase C and an increase in intracellular calcium levels. arvojournals.org However, detailed studies using modern techniques such as proteomics and transcriptomics are needed to elucidate the specific downstream signaling cascades and gene expression changes induced by this compound.
A systems biology approach, which integrates computational and experimental methods, will be invaluable for constructing a comprehensive model of how this compound influences cellular and physiological processes. This approach can help to identify key nodes in its signaling network and to predict its effects in different biological contexts.
Development of Targeted Probes and Research Tools
Advancements in the study of this compound are hampered by a lack of specific research tools. The development of targeted probes, such as fluorescently labeled or biotinylated analogs, would be highly beneficial for visualizing the compound's distribution in tissues and cells and for identifying its binding partners. guidetopharmacology.org These tools are essential for conducting detailed studies on its receptor pharmacology and cellular mechanisms of action.
Furthermore, the development of highly selective antagonists for the receptors that this compound interacts with would be crucial for dissecting its specific physiological and pathological roles. nih.govnih.gov Selective antagonists would allow researchers to block the effects of this compound and thereby clarify its contribution to various biological processes.
Comparative Analysis with Other Prostaglandin (B15479496) F Series Compounds
To better understand the unique properties of this compound, it is important to compare its biological activities with those of other PGF series compounds, such as PGF1α and Prostaglandin F2alpha (PGF2α). Available data indicates that this compound has distinct potencies in certain assays. For instance, it is about 0.3 times as potent as PGF1α in causing rat uterine contractions. caymanchem.com In terms of vasopressor and bronchoconstrictor activities, it exhibits about half the potency of PGF2α in guinea pigs. caymanchem.com
Future comparative studies should aim to provide a more comprehensive picture of the similarities and differences between these compounds across a range of biological assays and in various animal models. This will help to elucidate the structure-activity relationships within the PGF series and to identify the unique therapeutic potential of this compound.
| Compound | Relative Potency (Uterine Contraction vs. PGF1α) | Relative Potency (Vasopressor/Bronchoconstrictor vs. PGF2α) |
| This compound | ~0.3x caymanchem.com | ~0.5x caymanchem.com |
| Prostaglandin F1alpha (PGF1α) | 1x | Data not available |
| Prostaglandin F2alpha (PGF2α) | Data not available | 1x |
Table 1: Relative Potencies of Prostaglandin F Series Compounds
Q & A
Q. What are the primary analytical methods for detecting 11-Deoxyprostaglandin F1α in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key methodological steps include:
- Solid-phase extraction (SPE) for sample purification to reduce matrix effects .
- Use of deuterated internal standards (e.g., 6-keto-PGF1α-d4) to correct for recovery variability .
- Gradient elution with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to resolve isomers like 6-keto-PGF1α and 11β-PGF2α .
- Quantification via multiple reaction monitoring (MRM) transitions, such as m/z 369 → 163 for 6-keto-PGF1α .
Q. What is the biological significance of 11-Deoxyprostaglandin F1α in cardiovascular research?
11-Deoxyprostaglandin F1α is a stable metabolite of prostacyclin (PGI2), a key regulator of vascular tone and platelet aggregation. Methodologically, its role is assessed by:
- Measuring PGI2 synthesis via urinary or plasma 6-keto-PGF1α levels as a surrogate marker .
- Evaluating the TxB2/6-keto-PGF1α ratio to study thromboxane-prostacyclin imbalance in pathologies like atherosclerosis or diabetes-induced cardiovascular dysfunction .
Q. How should researchers handle sample preparation to ensure accurate quantification of 11-Deoxyprostaglandin F1α?
- Plasma/Serum : Immediate addition of cyclooxygenase inhibitors (e.g., indomethacin) and cold methanol precipitation to prevent ex vivo prostaglandin synthesis .
- Urine : Acidification (pH 3–4) and SPE using C18 cartridges to enhance analyte stability .
- Tissue homogenates : Snap-freezing in liquid nitrogen and homogenization in PBS with protease inhibitors to minimize degradation .
Advanced Research Questions
Q. How can contradictory findings in 11-Deoxyprostaglandin F1α levels across studies be resolved?
Contradictions often arise from pre-analytical variability or assay cross-reactivity. Mitigation strategies include:
- Standardized protocols : Uniform sample collection times (e.g., circadian rhythm impacts PGI2 synthesis) and storage at −80°C to prevent degradation .
- Method validation : Cross-checking LC-MS/MS results with immunoassays (ELISA) to rule out antibody cross-reactivity with structurally similar metabolites like 6-keto-PGE1 .
- Population stratification : Controlling for comorbidities (e.g., renal dysfunction) that alter metabolite clearance .
Q. What advanced techniques improve sensitivity in detecting trace 11-Deoxyprostaglandin F1α in complex matrices?
- Differential mobility spectrometry (DMS) : Coupled with LC-MS/MS to reduce background noise in lipid-rich samples (e.g., brain tissue) .
- Microsampling : Volumetric absorptive microsampling (VAMS) for longitudinal studies with minimal sample volume .
- Derivatization : Use of pentafluorobenzyl bromide to enhance ionization efficiency in low-abundance samples .
Q. What experimental models elucidate the enzymatic vs. non-enzymatic synthesis pathways of 11-Deoxyprostaglandin F1α?
- In vitro : Incubate PGI2 with human serum albumin (HSA) to study pH-dependent non-enzymatic hydrolysis to 6-keto-PGF1α .
- Knockout models : Use of COX-2−/− mice to isolate contributions of enzymatic pathways under inflammatory conditions .
- Isotope tracing : Administer ²H-labeled arachidonic acid to track metabolite flux in endothelial cell cultures .
Q. How should researchers interpret conflicting data on the TxB2/6-keto-PGF1α ratio in cardiovascular risk assessment?
- Context-dependent analysis : High ratios may indicate platelet activation in acute coronary syndromes but could reflect endothelial dysfunction in chronic hypertension .
- Multivariate modeling : Adjust for confounding factors (e.g., NSAID use, smoking status) using regression models .
- Dynamic testing : Perform agonist-stimulated (e.g., bradykinin) PGI2 release assays to assess endothelial reserve capacity .
Q. What are the pitfalls in extrapolating in vitro 11-Deoxyprostaglandin F1α data to in vivo systems?
- Solubility limitations : In vitro use of DMSO may artificially enhance stability, whereas in vivo formulations require surfactants (e.g., Tween 80) for bioavailability .
- Metabolic clearance : Hepatic conjugation and renal excretion rates differ between cell lines and whole organisms .
- Redox environment : Cellular glutathione levels in vitro may alter prostaglandin degradation kinetics compared to in vivo oxidative stress .
Q. How can longitudinal studies account for 11-Deoxyprostaglandin F1α’s instability in long-term storage?
- Stability testing : Conduct freeze-thaw cycle experiments (≥3 cycles) to establish degradation thresholds .
- Additive cocktails : Use antioxidant cocktails (e.g., butylated hydroxytoluene + EDTA) in storage buffers .
- Cryopreservation : Lyophilize samples with trehalose to maintain integrity during long-term −80°C storage .
Q. What cross-species considerations are critical when studying 11-Deoxyprostaglandin F1α in animal models?
- Metabolic divergence : Rodents exhibit faster PGI2 catabolism (t½ <3 min) compared to primates .
- Receptor specificity : Human IP receptor binding affinity for 6-keto-PGF1α differs from murine analogs, affecting translational relevance .
- Dosing adjustments : Scale compound concentrations via allometric principles (e.g., body surface area) to avoid supra-physiological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
